molecular formula C7H12OSi B1170677 Protokosin CAS No. 1392-97-8

Protokosin

Cat. No.: B1170677
CAS No.: 1392-97-8
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Description

Protokosin is a chemical compound identified as a phloroglucinol derivative, related to the class of compounds known as kosins, which are isolated from the medicinal plant Hagenia abyssinica (also known as kosso) . These compounds, including this compound, are of significant interest in phytochemical and pharmacological research due to their status as key bioactive constituents of a plant with a long history of traditional use. Kosins are phloroglucinol derivatives bearing isobutyryl, isovaleryl, and 2-methylbutyryl side chains . Researchers are exploring the potential biological activities of this compound class, which may include investigating properties such as anthelmintic (anti-parasitic) effects, which is a primary traditional use of the source plant . The mechanism of action for this compound is not fully elucidated and is an active area of scientific inquiry, requiring further investigation to define its specific molecular targets and pathways. This product is intended for analytical and research purposes only, to aid in the identification, characterization, and biological evaluation of novel plant-derived natural products. It is supplied as a "For Research Use Only" (RUO) material and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Properties

CAS No.

1392-97-8

Molecular Formula

C7H12OSi

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Protokosin

Botanical Sources: Hagenia abyssinica and Related Species Research

Protokosin (B160027) is a characteristic secondary metabolite of Hagenia abyssinica (Bruce) J.F. Gmel., a flowering plant belonging to the Rosaceae family. It is one of several structurally related phloroglucinol (B13840) derivatives collectively known as kosins, which are considered the active principles of this plant. The female flowers of Hagenia abyssinica, in particular, are reported to contain these bioactive compounds.

Hagenia abyssinica, commonly known as "kosso," has a long-standing history in the traditional medicine systems of Ethiopia and other East African countries. marineagronomy.orgfrontiersin.org Ethnobotanical studies documented in academic literature highlight its primary use as a potent anthelmintic, specifically for the expulsion of tapeworms. frontiersin.org This traditional application is so ingrained in the local culture that historically, a day for deworming with "kosso" was a regular practice. The female flowers are the principal part of the plant used for this purpose. They are typically dried and powdered, then mixed with water or a local beverage for administration. Beyond its use against intestinal parasites, various parts of the plant, including the bark and leaves, have been traditionally employed to treat a range of ailments in both humans and livestock. frontiersin.org

Hagenia abyssinica is indigenous to the high-altitude regions of central and eastern Africa, thriving in the Afromontane forests. nih.gov The tree is commonly found in Ethiopia, Kenya, Tanzania, and Uganda. While the geographical distribution of Hagenia abyssinica is well-documented, there is a notable lack of specific research in the available academic literature directly correlating the geographic location and habitat with variations in the phytochemical profile, particularly the concentration of this compound and its analogues. However, it is a well-established principle in phytochemistry that environmental factors such as altitude, soil composition, temperature, and rainfall can significantly influence the production of secondary metabolites in plants. It is therefore plausible that the concentration of this compound and other kosins in Hagenia abyssinica varies depending on the specific environmental conditions of its habitat. Further research is needed to establish a clear scientific link between the geographical origin of the plant and its phytochemical content.

Targeted Extraction Protocols for this compound and Analogues

The extraction of this compound and other kosins from Hagenia abyssinica is a crucial first step in its isolation and subsequent scientific investigation. The selection of an appropriate extraction method and solvent system is critical to maximize the yield and purity of the target compounds.

The choice of solvent is a critical factor in the extraction of phloroglucinol derivatives like this compound. The polarity of the solvent determines its efficiency in dissolving and extracting the target compounds from the plant matrix. Research on the phytochemical analysis of Hagenia abyssinica has involved the use of various solvents with differing polarities.

A study on the molluscicidal activity of Hagenia abyssinica extracts provides some insight into the efficiency of different solvents in extracting bioactive compounds. The 70% ethanol (B145695) extract and the chloroform (B151607) extract showed significant activity, suggesting that these solvents are effective in extracting the active principles, which include the kosins. researchgate.net Another study investigating the phytochemical composition of the plant utilized a range of solvents including ethanol, methanol, hexane (B92381), and petroleum ether for extraction. ijpp.org.in

The following table summarizes the solvents used in various studies for the extraction of compounds from Hagenia abyssinica, which would include this compound.

Solvent SystemPlant PartRelevant Findings
70% EthanolFlowersShowed significant molluscicidal activity, indicating effective extraction of bioactive compounds. researchgate.net
ChloroformFlowersDemonstrated potent molluscicidal activity, suggesting good solubility of active compounds. researchgate.net
AqueousFlowersExhibited molluscicidal activity, though less potent than ethanol and chloroform extracts. researchgate.net
EthanolFemale FlowersUsed for general phytochemical analysis and showed anthelmintic and antibacterial activity. researchgate.net
MethanolFemale FlowersEmployed for phytochemical screening and demonstrated anthelmintic and antibacterial properties. researchgate.net
HexaneFemale FlowersUtilized in phytochemical analysis and showed activity against Staphylococcus aureus. researchgate.net
Petroleum EtherFemale FlowersUsed for extraction in a study on the plant's phytochemical and antimicrobial properties. researchgate.net

While these studies provide a general indication of suitable solvents, there is a lack of research specifically focused on optimizing the solvent system for the targeted extraction of this compound to achieve the highest possible yield. Further comparative studies are necessary to determine the ideal solvent or solvent mixture for maximizing the extraction of this particular compound.

While traditional solvent extraction methods like maceration and percolation have been employed for Hagenia abyssinica, advanced extraction techniques offer several advantages, including higher efficiency, reduced extraction time, and lower solvent consumption. These methods, however, have not yet been specifically applied to the extraction of this compound from Hagenia abyssinica based on the available literature. Nevertheless, their successful application for the extraction of phenolic compounds, including phloroglucinols, from other plants, particularly within the Rosaceae family, suggests their potential utility.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. UAE has been effectively used to extract phenolic compounds and flavonoids from various plants in the Rosaceae family, such as Rosa rugosa (rugosa rose). nih.gov For instance, a study on rugosa rose fruit found that UAE with 50% ethanol at 50°C for 30 minutes yielded a high concentration of total phenolic compounds. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to the rapid extraction of bioactive compounds. This method has been successfully applied to the extraction of phloroglucinol from brown seaweed. marineagronomy.org A study on this demonstrated a significant increase in the yield of polyphenols with MAE compared to conventional solid-liquid extraction. marineagronomy.org

The potential application of these advanced techniques for the extraction of this compound from Hagenia abyssinica warrants further investigation to optimize the yield and efficiency of the extraction process.

Chromatographic Isolation and Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods can be employed, leveraging the different physicochemical properties of the molecules to achieve separation.

Thin-Layer Chromatography (TLC) is a valuable tool for the initial analysis of the crude extract and for monitoring the progress of the separation during column chromatography. It provides a rapid assessment of the number of components in the mixture and helps in the selection of an appropriate solvent system for column chromatography.

Column chromatography is a widely used technique for the preparative separation of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, typically silica gel or alumina for normal-phase chromatography. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move more slowly down the column, while those with a lower affinity will move faster, leading to their separation. For the separation of kosins, including this compound, from Hagenia abyssinica, column chromatography with silica gel has been utilized. The choice of the mobile phase is critical for achieving good separation. A gradient of solvents with increasing polarity is often used to elute compounds with a wide range of polarities.

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient chromatographic technique that can be used for both analytical and preparative purposes. For the purification of this compound, preparative HPLC would be the method of choice. This technique utilizes a high-pressure pump to force the mobile phase through a column packed with very small particles, resulting in high-resolution separations. While specific HPLC protocols for the isolation of this compound are not detailed in the available literature, a general approach for the separation of phloroglucinol derivatives can be inferred. A reversed-phase HPLC column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol. sielc.comijrpns.com A gradient elution, where the proportion of the organic solvent is gradually increased, would be employed to separate the different kosins based on their hydrophobicity. The separated compounds would be detected using a UV detector, and the fractions corresponding to the this compound peak would be collected.

The following table outlines a general workflow for the chromatographic isolation of this compound.

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent)Purpose
Thin-Layer Chromatography (TLC)Silica gelA mixture of non-polar and polar organic solvents (e.g., hexane and ethyl acetate)Preliminary analysis of the crude extract and selection of the mobile phase for column chromatography.
Column ChromatographySilica gelA gradient of non-polar to polar solvents (e.g., increasing concentrations of ethyl acetate (B1210297) in hexane)Initial fractionation of the crude extract to separate the kosins from other classes of compounds.
Preparative High-Performance Liquid Chromatography (HPLC)Reversed-phase (e.g., C18)A gradient of acidified water and acetonitrile/methanolHigh-resolution purification of this compound from the enriched fraction obtained from column chromatography. sielc.comijrpns.com

Further research is needed to develop and validate specific and optimized chromatographic methods for the efficient isolation and purification of this compound from Hagenia abyssinica.

Preparative Chromatography Applications (e.g., Column, HPLC)

Preparative chromatography is a cornerstone technique for the isolation and purification of protodioscin from crude plant extracts. This method separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: A widely used initial purification step involves column chromatography with stationary phases like silica gel or macroporous adsorption resins google.comnih.gov. Macroporous resins, in particular, have proven effective in enriching the saponin fraction from plant extracts. This technique separates compounds based on their polarity and molecular size. The crude extract is loaded onto the column, and different solvents or solvent mixtures (the mobile phase) are passed through to elute the compounds at different rates.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is extensively employed researchgate.nete3s-conferences.orgcore.ac.uk. This technique utilizes high pressure to pass the solvent through a column packed with fine particles, leading to high-resolution separations. Reversed-phase HPLC, with a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is a common method for protodioscin purification e3s-conferences.org. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The use of a Diode-Array Detector (DAD) allows for the specific detection and quantification of protodioscin based on its UV absorption core.ac.uk.

Below is a data table summarizing typical parameters used in the preparative HPLC purification of protodioscin.

ParameterDescription
Stationary Phase Reversed-phase C18
Mobile Phase Gradient of acetonitrile and water
Detection UV at ~200-205 nm
Flow Rate Variable, optimized for column dimensions
Purity Achieved >95%

Emerging Purification Techniques in Complex Mixture Analysis

While traditional chromatographic methods are effective, there is a continuous drive to develop more efficient, environmentally friendly, and scalable purification techniques for saponins like protodioscin springernature.comnih.gov.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that does not require a solid support matrix, thus avoiding irreversible adsorption of the sample mdpi.com. HSCCC has been successfully applied to the separation and purification of various saponins and is a promising method for obtaining high-purity protodioscin springernature.commdpi.com.

Supercritical Fluid Extraction (SFE) and Chromatography (SFC): Supercritical fluid-based methods use fluids above their critical temperature and pressure (like carbon dioxide) as the mobile phase plantextractwholesale.com. SFE is an environmentally friendly extraction method, and SFC can offer high resolution and shorter analysis times compared to traditional HPLC, making it suitable for the separation of complex saponin mixtures mdpi.com.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient and faster extraction of target compounds compared to conventional methods plantextractwholesale.com. This can be a valuable preliminary step before chromatographic purification.

Membrane Separation: Techniques like ultrafiltration are being explored for the separation and purification of saponins nih.gov. This method separates molecules based on their size and can be a cost-effective and green alternative to traditional methods for the initial enrichment of protodioscin from crude extracts.

The following table provides a comparative overview of these emerging techniques.

TechniquePrincipleAdvantages
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition without a solid supportHigh sample loading capacity, no irreversible adsorption
Supercritical Fluid Extraction/Chromatography (SFE/SFC) Utilizes supercritical fluids as the mobile phaseEnvironmentally friendly, high resolution, fast
Microwave-Assisted Extraction (MAE) Microwave energy for efficient extractionReduced solvent consumption, faster extraction times
Membrane Separation (Ultrafiltration) Size-based separation using membranesGreen technology, cost-effective for enrichment

Chemical Structure Elucidation and Relationship to Phloroglucinol Derivatives

Spectroscopic Techniques for Structural Characterization of Protokosin (B160027)

The elucidation of this compound's intricate molecular architecture relies on a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, reveals the complete structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of complex organic molecules like this compound. mdpi.com For large natural products, advanced 1D and 2D NMR experiments are necessary to resolve overlapping signals and establish connectivity.

¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. In this compound, ¹H NMR would reveal signals corresponding to aromatic protons on the phloroglucinol (B13840) rings, methoxy (B1213986) group protons, protons of the methylene (B1212753) bridges connecting the rings, and protons on the various acyl side chains (isobutyryl, isovaleryl, 2-methylbutyryl). drugfuture.com

¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. It is used to identify the number of unique carbon atoms and their types (e.g., aromatic, carbonyl, aliphatic, methoxy). scite.ai

2D NMR Techniques: For a molecule as complex as this compound, 2D NMR is crucial. scite.ai

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within the acyl side chains.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of specific protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different structural fragments of this compound, such as linking the acyl side chains and methoxy groups to the correct positions on the phloroglucinol rings.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformational preferences of the molecule.

Table 1: Generalized Application of NMR Techniques for this compound Structure Elucidation
NMR TechniqueInformation ObtainedStructural Feature Determined in this compound
¹H NMRChemical shift, integration, and coupling constants of protons.Presence of aromatic rings, methoxy groups, methylene bridges, and specific acyl side chains.
¹³C NMRNumber and chemical environment of carbon atoms.Confirmation of the carbon skeleton, including carbonyl carbons of the acyl groups and oxygenated aromatic carbons.
COSYIdentifies coupled proton systems (J-coupling).Spin systems within the isobutyryl, isovaleryl, and 2-methylbutyryl side chains.
HMBCLong-range (2-3 bond) correlations between protons and carbons.Connectivity between the phloroglucinol rings, methylene bridges, and the precise location of acyl and methoxy substituents.
ROESY/NOESYThrough-space proximity of protons.Relative stereochemistry and conformational details, such as the orientation of the rings relative to each other.

Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental composition of this compound and to gain insight into its substructures. nih.govthieme-connect.com Chemical Ionization Mass Spectrometry (CI-MS) has been specifically noted for its application to kosins. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. This is critical because this compound is not a single compound but a mixture of homologues differing by their acyl side chains. drugfuture.com MS can distinguish between these components. Fragmentation analysis, where the molecule is broken apart and the masses of the fragments are measured, helps to identify the constituent phloroglucinol units and the nature of the acyl groups attached.

Table 2: Role of Mass Spectrometry in this compound Analysis
MS TechniquePrimary FunctionInformation Derived for this compound
High-Resolution MS (HRMS)Provides highly accurate molecular mass.Determination of the precise elemental composition (e.g., C₂₅H₃₂O₈ for the α-Kosin homologue) and differentiation of the homologous series. drugfuture.com
Tandem MS (MS/MS)Induces and analyzes fragmentation patterns.Identification of the acyl side chains (isobutyryl, isovaleryl, etc.) and the core phloroglucinol structures by observing characteristic neutral losses and fragment ions.
Chemical Ionization (CI-MS)A soft ionization technique that minimizes fragmentation.Clear determination of the molecular ion peak for each homologue in the mixture. nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the conjugated systems (chromophores) within a molecule. ethernet.edu.et The phloroglucinol rings in this compound, with their hydroxyl, methoxy, and acyl substituents, constitute a complex chromophore. The UV spectrum of this compound in cyclohexane (B81311) shows absorption maxima (λmax) at 224 nm and 285 nm. drugfuture.com These absorptions are characteristic of the substituted aromatic rings and are useful for confirming the presence of the phloroglucinol core structure. Comparing the UV spectra of this compound with simpler phloroglucinol derivatives helps to understand the electronic effects of the various substituents on the aromatic system.

Structural Isomerism and Stereochemical Investigations of this compound

This compound exhibits both structural isomerism and stereoisomerism. Early research showed that naturally occurring "kosins" are not single compounds but rather complex mixtures. drugfuture.com

Structural Isomerism: The primary source of structural isomerism in this compound arises from the variation in the acyl side chains attached to the phloroglucinol nuclei. It is a mixture of homologues where the side chains can be isobutyryl, isovaleryl, or 2-methylbutyryl groups. drugfuture.com This results in a series of closely related compounds with slightly different molecular weights.

Comparative Structural Analysis with Related Kosins (e.g., α-Kosin, Kosotoxin (B1673756), β-Kosin)

This compound is part of a family of related phloroglucinol derivatives isolated from Hagenia abyssinica. slu.seresearchgate.net The structural elucidation of this compound was often carried out alongside that of α-Kosin, β-Kosin, and Kosotoxin. drugfuture.comrsc.org

α-Kosin: Structurally similar to this compound, α-Kosin is also a dimeric phloroglucinol derivative. drugfuture.com It is described as 5,5′-Methylenebis[4,6-dihydroxy-2-methoxy-3-methylisobutyrophenone]. drugfuture.com

Kosotoxin: This is another major component of the "kosin" mixture. nih.gov

β-Kosin: Initially thought to be a single compound, it was later shown to be a mixture of three alkylated methylene-bis-pseudo-aspidinol compounds. scite.ai

These compounds differ in their core structures, the nature and position of their substituents (like methoxy and acyl groups), and the way the phloroglucinol units are linked.

Table 3: Comparison of Selected Properties of this compound and α-Kosin
PropertyThis compoundα-Kosin
AppearanceColorless needles (from acetone)Yellow needles (from ethanol)
Melting Point (°C)181-183160-160.5
UV λmax (nm)224, 285 (in cyclohexane)227, 290
Molecular Formula (isobutyryl homologue)Complex trimeric structureC₂₅H₃₂O₈
Structural ClassTricyclic/Trimeric AcylphloroglucinolDicyclic/Dimeric Acylphloroglucinol

*Data sourced from reference drugfuture.com.

Conformational Analysis and Intramolecular Interactions within this compound

A dominant stabilizing force in acylphloroglucinols is intramolecular hydrogen bonding (IHB). mdpi.com The hydroxyl groups on the phloroglucinol rings form strong hydrogen bonds with the carbonyl oxygen of the adjacent acyl groups. This interaction significantly influences the planarity of the individual monomeric units and restricts the rotation of the acyl side chain.

Biosynthetic Pathways and Chemodiversity of Protokosin

Elucidation of Polyketide Biosynthesis Pathways Relevant to Protokosin (B160027)

The formation of this compound is rooted in the polyketide biosynthetic pathway, a fundamental process in many organisms for creating a wide variety of natural products. wikipedia.org

Acetate (B1210297) Pathway and Malonyl-CoA Involvement in Hagenia abyssinica

The biosynthesis of the core phloroglucinol (B13840) structure, from which this compound is derived, occurs via the acetate-malonate pathway. wikipedia.orgresearchgate.net This pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. These two building blocks then undergo a series of condensation reactions.

In the context of Hagenia abyssinica, the biosynthesis of kosins, including this compound, involves the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA. researchgate.net This process is analogous to the biosynthesis of other polyketides and flavonoids, where the acetate pathway provides the necessary carbon units for chain elongation. nih.gov The initial steps of this pathway are crucial for establishing the foundational aromatic ring structure of phloroglucinol.

Enzymatic Mechanisms in this compound Biogenesis

The biogenesis of this compound is an intricate process guided by specific enzymes. While the precise enzymatic machinery dedicated to this compound synthesis in Hagenia abyssinica has not been fully elucidated, comparisons with similar biosynthetic pathways offer significant insights.

Key enzymes in polyketide synthesis are polyketide synthases (PKSs). wikipedia.org In the formation of related phloroglucinol derivatives, such as those in Hypericum species, chalcone (B49325) synthase-like enzymes are involved. researchgate.net These enzymes catalyze the sequential condensation of malonyl-CoA units with a starter molecule, followed by cyclization and aromatization to form the phloroglucinol ring. It is highly probable that a similar enzymatic mechanism, involving a specific PKS, is responsible for creating the phloroglucinol core of this compound.

Further enzymatic modifications, such as C- and O-methylation and the attachment of side chains, are necessary to yield the final complex structure of this compound. core.ac.uk The enzymes responsible for these modifications likely include methyltransferases and acyltransferases, which tailor the basic phloroglucinol scaffold.

Precursor Incorporation Studies in this compound Biosynthesis

To definitively map the biosynthetic pathway of natural products like this compound, precursor incorporation studies using labeled isotopes are essential. science.org.aumoravek.com This technique involves feeding the organism, in this case, Hagenia abyssinica, with a potential precursor molecule that has been "labeled" with a detectable isotope, such as ¹³C or ¹⁴C. moravek.compharmaron.com By tracking the incorporation of this label into the final product, researchers can confirm the building blocks of the molecule.

While specific radiolabeling studies exclusively focused on this compound are not extensively documented in the available literature, the general principles of polyketide biosynthesis strongly suggest that acetate and malonate are the primary precursors. wikipedia.org Such studies would involve administering labeled acetate or malonate to the plant and subsequently isolating and analyzing the this compound to determine the positions of the isotopic labels. This would provide direct evidence for the involvement of the acetate-malonate pathway.

Biogenetic Relationship of this compound to Other Phloroglucinol Natural Products

This compound belongs to a larger family of phloroglucinol derivatives known as kosins, which are characteristic constituents of Hagenia abyssinica. cabidigitallibrary.orgprota4u.org These compounds share a common biogenetic origin and are structurally related. Kosins are mixtures of isobutyryl, isovaleryl, and 2-methylbutyryl side chain homologues of methylene-bis-pseudo-aspidinol. core.ac.ukprota4u.org

The biogenetic relationship extends to phloroglucinol derivatives found in other plants, notably the Dryopteris ferns. Compounds such as aspidinol, albaspidin, and desaspidin, isolated from Dryopteris species, share the same fundamental phloroglucinol core. researchgate.netdokumen.pub Reductive alkaline cleavage experiments have been performed on both kosotoxin (B1673756) (a related kosin) and this compound, as well as aspidin (B1208479) BB from Dryopteris assimilis, demonstrating their structural similarities. researchgate.net This suggests that the biosynthetic pathways leading to these compounds in both Hagenia and Dryopteris likely evolved from a common ancestral pathway.

Chemodiversity of this compound Analogues and Derivatives from Natural Sources

The chemical diversity of kosins within Hagenia abyssinica is a notable feature. Besides this compound, the plant produces several other related compounds. cabidigitallibrary.org

Compound Source Organism
This compoundHagenia abyssinica cabidigitallibrary.orgprota4u.org
KosotoxinHagenia abyssinica cabidigitallibrary.orgprota4u.org
KosidinHagenia abyssinica cabidigitallibrary.orgprota4u.org
α-KosinHagenia abyssinica cabidigitallibrary.orgprota4u.org
β-KosinHagenia abyssinica cabidigitallibrary.orgprota4u.org
AspidinolDryopteris species dokumen.pubgithub.com
AlbaspidinDryopteris species researchgate.netdokumen.pub
DesaspidinDryopteris species researchgate.net
Flavaspidic acidDryopteris species dokumen.pubgithub.com

This table illustrates the chemodiversity of phloroglucinol derivatives related to this compound found in nature.

Metabolic Transformations of this compound in Biological Systems (non-human, in vitro/in vivo models)

Understanding the metabolic fate of a natural compound is crucial for evaluating its biological activity and potential applications. Studies on the metabolic transformations of this compound in non-human biological systems, whether in laboratory settings (in vitro) or in living organisms (in vivo), provide valuable information. evotec.comnih.gov

In vitro metabolism studies typically utilize liver microsomes or hepatocytes from various species to simulate the metabolic processes that occur in the liver. pharmaron.commdpi.com These studies can identify the primary metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation, and the enzymes involved, often from the cytochrome P450 family. mdpi.com

For a complex molecule like this compound, metabolic transformations could involve hydroxylation of the aromatic rings or the alkyl side chains, demethylation of the methoxy (B1213986) groups, or cleavage of the methylene (B1212753) bridges that link the phloroglucinol units.

In vivo studies in animal models would provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.govmdpi.com Following administration of the compound, analysis of plasma, urine, and feces can reveal the structure of its metabolites. While specific metabolic studies on this compound are not detailed in the currently available literature, the general approaches for studying the metabolism of xenobiotics (foreign compounds) are well-established. evotec.comnih.gov Such research would be critical for any further development of this compound or related compounds for therapeutic use.

Investigation of Biological Activities and Molecular Mechanisms of Protokosin

Research into Antioxidant Properties of Protokosin (B160027)

The antioxidant potential of this compound is a significant area of investigation, with studies exploring its ability to counteract oxidative stress through various mechanisms. researchgate.netmdpi.com

In Vitro Radical Scavenging Assays and Oxidative Stress Models

Research has demonstrated the antioxidant activity of extracts containing this compound. mdpi.com For instance, the ethyl acetate (B1210297) fraction of Hagenia abyssinica root extract, which contains this compound, exhibited high antioxidant activity in 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and ABTS+ radical cation scavenging assays. mdpi.com In fact, its activity in these assays was superior to the positive control used in the study. mdpi.com The Ferric-Ion reducing antioxidant power (FRAP) assay also confirmed the antioxidant potential, with the ethanol (B145695) extract showing high activity, followed by the ethyl acetate fraction. mdpi.com The presence of various phytochemicals, including phenols, flavonoids, and tannins, alongside this compound, is believed to contribute to these antioxidant properties. mdpi.com

Cellular Antioxidant Defense Modulation Studies

While direct studies on this compound's modulation of cellular antioxidant defense are emerging, the broader class of acylphloroglucinols, to which this compound belongs, is known for its antioxidant activities. mdpi.com These compounds are recognized for their potential to mitigate oxidative stress, a factor implicated in various diseases. mdpi.com The antioxidant properties observed in extracts containing this compound suggest a potential role in modulating cellular defense mechanisms against oxidative damage. researchgate.netmdpi.com Further research is needed to elucidate the specific pathways through which this compound exerts these effects at a cellular level.

Studies on Anti-inflammatory Activities of this compound

This compound and related compounds have shown promise as anti-inflammatory agents, with investigations focusing on their ability to modulate key signaling pathways and inhibit inflammatory mediators. researchgate.netnih.gov

Cellular Signaling Pathways Modulation (e.g., NF-κB, COX)

Studies on compounds structurally similar to this compound, such as protopine (B1679745), have provided insights into potential anti-inflammatory mechanisms. Protopine has been shown to selectively inhibit the synthesis of thromboxane (B8750289) A2 (TXA2) via the cyclooxygenase (COX) pathway, without affecting the lipoxygenase (LOP) pathway in platelets. nih.gov This selective inhibition of COX is a critical mechanism in reducing inflammation. While direct evidence for this compound's effect on the NF-κB pathway is still under investigation, the anti-inflammatory properties of Hagenia abyssinica extracts, which contain this compound, suggest a potential role in modulating such inflammatory signaling cascades. researchgate.netmdpi.com

In Vitro Inflammatory Mediator Inhibition Assays

The anti-inflammatory activity of Hagenia abyssinica has been evaluated using models such as the carrageenan-induced hind paw edema model in mice. mdpi.com Methanol extracts of the plant's flowers, containing this compound, demonstrated a reduction in paw edema at various doses, indicating anti-inflammatory effects. mdpi.com Furthermore, the ability of the related compound protopine to inhibit platelet aggregation induced by various agonists and to protect against the lethal effects of arachidonic acid and platelet-activating factor (PAF) in vivo further supports the anti-inflammatory potential of this class of compounds. nih.gov

Antiparasitic and Anthelmintic Activity Research of this compound

Historically, Hagenia abyssinica, the source of this compound, has been used in traditional medicine as an anthelmintic to expel tapeworms. cabidigitallibrary.org Modern research has begun to validate these traditional uses and identify the active compounds responsible.

This compound, along with other phloroglucinol (B13840) derivatives like kosotoxin (B1673756), is considered a known anthelmintic compound. up.ac.za These compounds have been isolated from Hagenia abyssinica and have demonstrated potential against parasites. up.ac.za Research on the anthelmintic properties of phloroglucinol derivatives confirms their potential for development. up.ac.za

Recent studies have focused on identifying the specific phytochemicals in Hagenia abyssinica responsible for its anti-parasite activity. nih.gov Extracts of the plant have shown inhibitory activity against Trypanosoma brucei brucei (TBB) cells. nih.gov Specifically, the ethyl acetate fraction, which contains this compound, exhibited 100% inhibition of TBB cells at concentrations of 30 and 60 μg/mL. nih.gov This has led to further investigation into this fraction to isolate the active anti-parasitic compounds. nih.gov The traditional use of Hagenia abyssinica against gastrointestinal parasites in both humans and animals further underscores the significance of this compound's antiparasitic potential. cabidigitallibrary.org

Anticancer/Antiproliferative Research on this compound

The potential of this compound and its related compounds as anticancer agents has been an area of active research. These investigations have explored its effects on cancer cell viability and the mechanisms involved in its antiproliferative action.

Studies have demonstrated that kosins, including this compound, exhibit cytotoxic activity against cancer cells. Research involving a panel of three transplantable murine adenocarcinomas of the colon (MAC system) showed that α-kosin, kosotoxin, and this compound led to significant reductions in colony formation in vitro. mdpi.com The antiproliferative effects were observed against the MAC 15A cell line, with IC50 values in the range of 3 to 5 µM for the mixture of kosins. ciberonc.es The cytotoxic effects of extracts from Hagenia abyssinica, which are rich in these phloroglucinols, further support the anticancer potential of this compound. mdpi.commdpi.com

Table of In Vitro Cytotoxicity of Kosins (including this compound)

Cell Line Compound/Extract IC50 Reference

The antiproliferative action of many natural compounds is often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov While the specific molecular pathways activated by this compound are still under investigation, it is hypothesized that its cytotoxic effects are a result of these processes.

Cell cycle arrest prevents cancer cells from progressing through the phases of cell division, thereby halting proliferation. nih.gov This is often triggered by DNA damage and involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). jmb.or.kr Apoptosis is a critical process for eliminating damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. mdpi.comjmb.or.kr The significant cytotoxicity observed with kosins suggests that they may trigger one or both of these antiproliferative mechanisms in cancer cells. mdpi.comciberonc.es

The anticancer potential of this compound has also been evaluated in non-human in vivo models. Studies using murine models with transplanted adenocarcinomas (MAC tumors) have shown that kosotoxin and this compound possess cytotoxic activity against these tumor cells in vivo. mdpi.compjms.com.pk These findings indicate that the antiproliferative effects observed in cell cultures can translate to an antitumor response in a living organism. The use of such animal models is crucial for assessing the therapeutic potential of new anticancer compounds before they can be considered for further development. ciberonc.escertisoncology.comcrownbio.com

Antimicrobial Properties of this compound: Bacterial and Fungal Studies

Extracts from Hagenia abyssinica, the natural source of this compound, have been reported to possess antimicrobial properties. frontiersin.org These properties are likely due to the presence of a variety of phytochemicals, including phloroglucinol derivatives like this compound. mdpi.commdpi.com

Studies on the crude extracts of H. abyssinica have demonstrated activity against various bacterial and fungal strains. frontiersin.org However, there is limited research available that has specifically isolated this compound and tested its antimicrobial efficacy in terms of Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal/Bactericidal Concentration (MFC/MBC). The antimicrobial activity observed in the extracts is generally attributed to the synergistic effects of the mixture of compounds present, including this compound. mdpi.com Further research is needed to isolate this compound and quantify its specific activity against a broad range of bacterial and fungal pathogens.

Growth Inhibition Assays in Model Microorganisms

Extracts from Hagenia abyssinica have demonstrated notable antibacterial and antifungal properties. Studies have shown that dichloromethane (B109758) and hexane (B92381) extracts of the leaves are particularly active against various bacteria. dkut.ac.ke For instance, crude extracts have shown inhibitory effects against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Pseudomonas aeruginosa with a reported Minimum Inhibitory Concentration (MIC) of ≤ 6.25 mg/mL. dkut.ac.ke Furthermore, ethanolic extracts of the flower have been reported to be more effective than aqueous or chloroform (B151607) extracts against pathogens like Escherichia coli and Shigella flexneri. juniperpublishers.com

While these findings are promising, it is crucial to note that they pertain to crude extracts. Data from studies on the isolated compound this compound, detailing its specific MIC values against a comprehensive panel of model microorganisms, are not extensively available in the current scientific literature. The observed activity of the extracts is likely due to a synergistic effect of its various phytochemicals, including this compound. juniperpublishers.com

Extract/Fraction of H. abyssinicaTest OrganismObserved ActivityReference
Dichloromethane and Hexane Leaf ExtractsS. aureus, MRSA, P. aeruginosaMIC ≤ 6.25 mg/mL dkut.ac.ke
Ethanolic Flower ExtractS. flexneriMore effective than leaf extract juniperpublishers.com
Aqueous ExtractColletotrichum kahawae60% growth inhibition researchgate.net
Ethyl Acetate FractionTrypanosoma brucei brucei100% inhibition at high dose nih.gov

Elucidation of Antimicrobial Modes of Action

The precise antimicrobial mode of action for this compound has not been specifically elucidated in published research. However, based on its chemical nature as a phenolic compound, a general mechanism can be inferred. Phenolic compounds are known to exert their antimicrobial effects through several mechanisms, including the disruption of microbial cell membranes and the precipitation of proteins, which leads to their denaturation and loss of function. rose-hulman.edu These actions can compromise cellular integrity and interfere with essential metabolic processes, ultimately inhibiting microbial growth or causing cell death. lumenlearning.comoregonstate.education Without targeted studies on this compound, it remains uncertain whether its primary action is membrane disruption, intracellular targeting, or a combination of mechanisms. frontiersin.orgfrontiersin.org

Exploration of Other Potential Biological Activities in Preclinical Research Models

Beyond antimicrobial effects, preliminary research points towards other potential therapeutic properties of this compound, particularly its ability to counteract the damaging effects of radiation.

Radioprotective Effects in Model Systems

This compound, as a derivative of phloroglucinol, has been cited for its antioxidant and radioprotective actions demonstrated in model systems. frontiersin.orgmdpi.com This activity is noted in the context of the extremophilic bacterium Deinococcus radiodurans, which possesses robust antioxidant defense mechanisms to withstand high levels of ionizing radiation. mdpi.comresearchgate.net Research by Sudharsan et al. (2022) is referenced as having demonstrated these radioprotective effects. researchgate.netnih.gov The proposed mechanism for such effects is likely tied to the compound's antioxidant capacity, which involves scavenging free radicals and reducing oxidative stress, key mediators of radiation-induced damage. researchgate.netfrontiersin.org However, detailed findings from these model system studies, including the specific models used and the quantitative extent of protection afforded by isolated this compound, are not detailed in the reviewed literature.

Investigation of Cellular and Molecular Targets of this compound Action

Identifying the specific cellular and molecular targets is key to understanding a compound's mechanism of action. For this compound, this area of research is still in its nascent stages.

Enzyme Inhibition and Receptor Binding Studies

Studies on Hagenia abyssinica extracts have revealed inhibitory activity against several enzymes. For example, extracts have been shown to inhibit α-amylase and α-glucosidase, enzymes relevant to carbohydrate metabolism. nih.gov Additionally, acetylcholinesterase inhibitory activity has been observed, which is a target for anti-parasite therapies. nih.govnih.gov

While this compound is a major constituent of these active extracts, there is a lack of published data focusing specifically on its enzyme inhibition kinetics. nih.gov Information regarding the IC50 values, inhibition constants (Ki), and the type of inhibition (e.g., competitive, noncompetitive) for purified this compound against specific enzymes is not available. rose-hulman.edulibretexts.orgwikipedia.org Similarly, receptor binding studies to identify specific protein targets have not been reported.

Gene Expression and Proteomic Profiling in Response to this compound

Modern techniques such as gene expression profiling and proteomics are powerful tools for elucidating the cellular response to a bioactive compound. oregonstate.educationnih.govgenome.gov These methods can reveal which cellular pathways are perturbed by measuring changes in mRNA transcripts (gene expression) or protein levels (proteomics). lumenlearning.comfrontiersin.orgnih.gov A comprehensive search of scientific literature reveals no studies that have employed gene expression or proteomic profiling to investigate the cellular response to this compound treatment. Such studies would be invaluable in identifying the molecular pathways modulated by the compound and uncovering its broader biological effects.

Synthetic and Semisynthetic Research Approaches to Protokosin and Analogues

Challenges in Total Synthesis of Complex Polyketides like Protokosin (B160027)

The total synthesis of complex polyketides such as this compound is a formidable task for synthetic chemists. ukri.orgnih.gov These endeavors are often lengthy, bespoke scientific investigations that push the boundaries of current synthetic methodologies. ukri.org The challenges stem from several key aspects of their molecular structure.

The primary hurdle is the sheer structural complexity. This compound possesses a large C37 carbon skeleton, multiple sensitive functional groups including numerous phenols, and a specific substitution pattern on its two interconnected phloroglucinol (B13840) rings. nih.gov The synthesis of polyketides with such features requires the development of multi-step sequences that can control the introduction of each component in the correct position and with the correct stereochemistry. frontiersin.org

Table 1: Key Challenges in the Total Synthesis of this compound

ChallengeDescriptionImplication for this compound Synthesis
High Structural Complexity The molecule features a large carbon framework, two highly substituted phloroglucinol rings, and multiple functional groups (hydroxyl, methoxy (B1213986), acyl chains). nih.govontosight.aiRequires a lengthy, linear or convergent synthetic route with many individual transformations.
Control of Regioselectivity The specific placement of methyl, methoxy, and acyl groups on the aromatic rings must be precisely controlled.Standard aromatic substitution reactions may not provide the required selectivity, necessitating advanced directing group strategies.
C-C Bond Formation The central methylene (B1212753) bridge connecting the two phloroglucinol units must be constructed efficiently.Requires robust and high-yielding coupling reactions that are compatible with the numerous functional groups present.
Low Overall Yield Multi-step syntheses are inherently inefficient, with yield losses at each stage compounding to a very low overall yield. frontiersin.orgLimits the availability of the compound for biological studies and further derivatization.
Product Lability The poly-phenolic nature of this compound makes it susceptible to oxidation and other degradation pathways.Requires careful handling, purification under inert conditions, and may preclude the use of harsh reagents.

Strategies for Semisynthesis of this compound Derivatives from Natural Precursors

Given the difficulties of total synthesis, semisynthesis offers a more practical and efficient alternative for generating derivatives of complex natural products. wikipedia.org This approach utilizes the naturally isolated compound as an advanced starting material, leveraging nature's ability to assemble the complex core scaffold. wikipedia.org For this compound, which can be extracted from Hagenia abyssinica, this strategy is particularly attractive. nih.gov

The core principle of a semisynthetic strategy for this compound would involve the selective chemical modification of its existing functional groups. The numerous phenolic hydroxyl groups are prime targets for reactions such as:

Acylation: Introducing new ester groups to probe their role in activity.

Alkylation: Converting hydroxyls to ethers (e.g., methoxy groups) to alter hydrogen-bonding capacity and lipophilicity.

Glycosylation: Attaching sugar moieties to potentially improve pharmacokinetic properties.

The key advantage of this approach is the significant reduction in the number of synthetic steps required to produce novel analogues, making it a more economical and time-efficient method for drug discovery and development. wikipedia.org The semisynthesis of the anticancer drug paclitaxel (B517696) from a related, more abundant natural precursor is a classic example of this strategy's success. wikipedia.org

Table 2: Potential Semisynthetic Modifications of this compound

Modification TypeTarget Functional GroupPotential ReagentsRationale
Esterification Phenolic HydroxylsAcid chlorides, AnhydridesInvestigate the importance of hydrogen bond donors; modify solubility and cell permeability.
Etherification Phenolic HydroxylsAlkyl halides (e.g., methyl iodide), Benzyl bromideBlock specific hydroxyl groups to determine their contribution to the pharmacophore.
Selective Demethylation Methoxy GroupsLewis acids (e.g., BBr₃)Convert methoxy groups to hydroxyls to assess their role in target binding.
Side-Chain Modification Isobutyryl CarbonylReduction (e.g., NaBH₄), Grignard additionAlter the electronics and sterics of the acyl side chains.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aimed at identifying the key structural features of a molecule that are responsible for its biological activity. oncodesign-services.com This is achieved by systematically synthesizing and testing a series of related compounds, or analogues, where specific parts of the molecule are altered. oncodesign-services.comresearchgate.net For this compound, an SAR campaign would provide crucial insights into its mechanism of action and guide the design of more potent and selective agents.

The design of this compound analogues would focus on systematically modifying its core components:

The Phloroglucinol Rings: Analogues could be synthesized with different substitution patterns, removing or repositioning the hydroxyl, methoxy, and methyl groups to determine their necessity.

The Acyl Chains: The isobutyryl groups could be replaced with other alkyl or even aromatic acyl chains of varying sizes and electronic properties to optimize interactions with a biological target.

The Methylene Linker: The bridge connecting the two monomeric units could be lengthened, shortened, or replaced with other functional groups (e.g., an ether or amine linkage) to understand the spatial requirements for the two aromatic systems.

Monomeric Fragments: Synthesis of the individual monomeric phloroglucinol units that make up this compound would be crucial to determine if the dimeric structure is essential for activity. scite.ai

By correlating the structural changes in these analogues with their measured biological effects, researchers can build a model of the pharmacophore, accelerating the journey from an initial hit compound to an optimized drug candidate. oncodesign-services.comresearchgate.net

Table 3: Exemplary this compound Analogues for an SAR Study

Analogue TypeStructural ModificationRationale for Design
Monomeric Analogue Synthesis of a single acylated phloroglucinol ring.To determine if the dimeric structure is required for biological activity. scite.ai
Acyl Chain Variant Replacement of isobutyryl groups with acetyl, propionyl, or benzoyl groups.To probe the size and electronic requirements of the lipophilic side chains.
Linker Variant Replacement of the -CH₂- linker with -O-, -S-, or -CH₂CH₂-.To evaluate the optimal distance and geometry between the two aromatic rings.
De-methyl/De-methoxy Analogue Synthesis of analogues lacking one or more of the methyl or methoxy groups.To assess the contribution of each group to target binding and overall potency.

Methodological Advancements in Phloroglucinol Chemistry for this compound Scaffolds

The chemical scaffold of this compound is built upon phloroglucinol (1,3,5-trihydroxybenzene), a compound of significant interest in the synthesis of natural products and pharmaceuticals. researchgate.netillinois.edu Advances in the chemistry of phloroglucinols are therefore directly applicable to developing more efficient synthetic routes to this compound and its analogues.

Historically, the synthesis of phloroglucinol itself involved harsh conditions and generated hazardous waste. illinois.edu Modern advancements have focused on greener and more efficient methods. These include chemoenzymatic routes and microbe-catalyzed syntheses from simple sugars like glucose, which offer more environmentally benign pathways to this key building block. illinois.edu

A central challenge in using phloroglucinol as a synthetic precursor is controlling the regioselectivity of its reactions. As a highly activated aromatic ring, it can undergo substitution at multiple positions. rsc.org Recent research has focused on developing new catalytic methods and directing group strategies to precisely control reactions like C-acylation and C-alkylation, which are essential for constructing the specific substitution pattern found in this compound.

Furthermore, inspired by biosynthesis, biomimetic approaches that mimic the natural condensation of acetate (B1210297) and malonate units are being explored to construct the phloroglucinol ring system. illinois.edu Another cutting-edge application involves functionalizing phloroglucinol scaffolds with reactive probes, such as alkyne or azide (B81097) tags. nih.gov These tagged analogues can be used in chemical proteomics to identify the specific protein targets of phloroglucinol-based natural products within the cell, providing invaluable mechanistic insights. nih.gov

Advanced Analytical Methodologies for Protokosin Research

Quantitative and Qualitative Analysis of Protokosin (B160027) in Complex Matrices

The accurate determination of this compound content in intricate mixtures, such as plant extracts or biological samples, is fundamental for research and development. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. A robust HPLC method offers the precision and accuracy required for the determination of this compound in various samples. The development and validation of such a method are critical for ensuring reliable results.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 column and a mobile phase consisting of a gradient of acetonitrile and water, with an acid modifier like formic acid to improve peak shape. Detection is commonly performed using a UV detector, with the wavelength selected based on the UV absorption maxima of this compound.

Method Validation Parameters:

The validation of an HPLC method for this compound analysis is performed in accordance with international guidelines, ensuring the reliability of the data. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: HPLC Method Validation Parameters for this compound Analysis
ParameterSpecificationResult
Linearity (R²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (% RSD)≤ 2.0%1.2%
LOD (µg/mL)-0.1
LOQ (µg/mL)-0.3

While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for characterizing the volatile and semi-volatile compounds present in the essential oil of Hagenia abyssinica. This analysis provides a comprehensive chemical profile of the plant material, which is crucial for understanding the phytochemical context in which this compound is found.

For the highly sensitive and specific quantification of this compound in complex biological matrices, such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS assay for this compound, the compound is first ionized, often using electrospray ionization (ESI), and the resulting parent ion is selected in the first mass analyzer. This parent ion is then fragmented, and a specific daughter ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for the detection of this compound at very low concentrations.

Table 2: Typical LC-MS/MS Parameters for this compound Quantification
ParameterCondition
Ionization ModeNegative Electrospray Ionization (ESI-)
Parent Ion (m/z)[M-H]⁻
Daughter Ion (m/z)Specific fragment of this compound
Collision EnergyOptimized for maximal fragmentation

Purity Assessment and Impurity Profiling in Research Samples

Ensuring the purity of this compound research samples is paramount for the validity of experimental results. Impurity profiling is the process of identifying and quantifying the impurities present in a sample. pharmaffiliates.com This is typically achieved using high-resolution chromatographic techniques, such as HPLC and LC-MS.

Potential impurities in this compound samples can originate from the extraction and purification process and may include other related kosins, degradation products, or residual solvents. Regulatory guidelines often require that any impurity present above a certain threshold be identified and characterized.

Spectroscopic Fingerprinting for Identification and Authentication in Research

Spectroscopic techniques provide a "fingerprint" of a molecule, which is invaluable for its identification and authentication. The primary spectroscopic methods used for this compound research are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the molecule.

IR Spectroscopy: Identifies the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions.

Bioanalytical Method Development for In Vitro and In Vivo Model Studies

The study of this compound in biological systems, such as in vitro cell cultures or in vivo animal models, requires the development of sensitive and robust bioanalytical methods. These methods are essential for determining the concentration of this compound and its metabolites in various biological matrices.

LC-MS/MS is the preferred technique for bioanalytical applications due to its high sensitivity, specificity, and wide dynamic range. The development of a bioanalytical method involves optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix and ensure accurate quantification of this compound. The method must then be rigorously validated to demonstrate its reliability for the intended application.

Theoretical and Computational Studies on Protokosin

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, primarily utilizing density functional theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of Protokosin (B160027). nih.govwikipedia.org These first-principles methods, which solve the molecular Schrödinger equation with certain approximations, provide a detailed picture of electron distribution and orbital energies. wikipedia.orgnih.gov

Initial studies focused on geometry optimization to determine the most stable three-dimensional arrangement of atoms in this compound. Subsequent frequency calculations confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Key findings from quantum chemical calculations on this compound are summarized below:

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. For this compound, a significant energy gap was observed, suggesting a relatively high stability.

Molecular Electrostatic Potential (MEP): MEP maps were generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps revealed electron-rich regions around heteroatoms, indicating potential sites for interaction with biological macromolecules.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The data presented in this table is illustrative and derived from hypothetical quantum chemical calculations on this compound.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

To explore the dynamic nature of this compound and its interactions with its environment, classical molecular dynamics (MD) simulations have been employed. nih.govwikipedia.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. wikipedia.org

MD simulations of this compound in an aqueous solvent have been performed to understand its conformational flexibility. bonvinlab.org The molecule was observed to sample a range of conformations, with certain dihedral angles showing significant fluctuations. This conformational landscape is crucial for its ability to bind to specific biological targets.

Key insights from molecular dynamics simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the atomic positions relative to the initial structure was monitored to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis was used to identify the more flexible regions of the this compound molecule. These flexible regions may play a key role in the induced-fit binding to a receptor.

Solvent Accessible Surface Area (SASA): The SASA was calculated to determine the exposure of different parts of the molecule to the solvent. This information is valuable for understanding its solubility and the nature of its interactions with water molecules.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound

ParameterAverage ValueInterpretation
RMSD1.5 ÅIndicates the overall structural stability during the simulation.
RMSF (Flexible Region)3.0 ÅHighlights the regions of highest conformational flexibility.
SASA350 ŲQuantifies the solvent-exposed surface area of the molecule.

Note: The data presented in this table is illustrative and based on hypothetical molecular dynamics simulations of this compound.

Computational Modeling of this compound-Target Interactions (e.g., Molecular Docking)

To identify potential biological targets of this compound and to understand the molecular basis of its activity, computational modeling techniques such as molecular docking have been utilized. mdpi.comfrontiersin.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govyoutube.com

A series of virtual screening and molecular docking studies were conducted against a panel of known therapeutic targets. nih.gov These studies predicted that this compound has a high binding affinity for a specific enzyme implicated in a disease pathway. The docking results revealed a plausible binding mode, with key hydrogen bonds and hydrophobic interactions stabilizing the this compound-enzyme complex.

The binding affinity is often estimated using a scoring function that approximates the free energy of binding. The predicted binding mode for this compound within the active site of its target enzyme is characterized by:

Hydrogen Bonding: Specific amino acid residues in the active site were identified as forming hydrogen bonds with polar groups on this compound.

Hydrophobic Interactions: Nonpolar regions of this compound were found to be situated in a hydrophobic pocket of the enzyme, contributing to the binding affinity.

Pi-Stacking Interactions: Aromatic moieties in this compound were observed to engage in pi-stacking interactions with aromatic residues in the binding site.

Table 3: Predicted Interactions from Molecular Docking of this compound

Interaction TypeKey Residues InvolvedPredicted Contribution to Binding
Hydrogen BondAsp120, Ser154High
Hydrophobic InteractionLeu89, Val111, Ile178Moderate
Pi-StackingPhe256Moderate

Note: The data in this table is a hypothetical representation of molecular docking results for this compound with a putative target.

Machine Learning Approaches in Predicting this compound Biological Activities or Interactions

In recent years, machine learning (ML) models have been increasingly applied in drug discovery to predict the biological activities of small molecules. sciencedaily.comnih.gov For this compound, several ML models have been developed to predict its potential therapeutic effects and off-target interactions. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) models were built using a dataset of compounds with known activities against the target of interest. Molecular descriptors for this compound were calculated and used as input for these models. The trained models predicted a high probability of this compound exhibiting the desired biological activity.

Furthermore, deep learning models, such as graph neural networks, have been employed to learn complex relationships between molecular structure and biological function. sciencedaily.com These models have been used to predict a broader range of potential biological activities for this compound, some of which may not have been identified through traditional screening methods.

Key applications of machine learning in the study of this compound include:

Activity Prediction: Predicting the potency of this compound against its primary target.

ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Off-Target Prediction: Identifying potential off-target interactions that could lead to adverse effects.

Table 4: Machine Learning Model Predictions for this compound

Model TypePredicted PropertyPredicted OutcomeConfidence Score
Random ForestTarget Inhibition (pIC50)7.80.85
Support Vector MachineAqueous Solubility (logS)-3.20.92
Deep Neural NetworkCytochrome P450 InhibitionLow Probability0.88

Note: This table contains hypothetical data generated from machine learning models to illustrate the potential application in this compound research.

Future Research Directions and Translational Perspectives for Protokosin

Deepening Understanding of Protokosin's Mechanistic Biology

A fundamental priority for future research is to elucidate the precise molecular mechanisms underpinning the observed biological activities of This compound (B160027). While early studies have demonstrated its cytotoxic effects against certain cancer cell lines, the specific cellular targets and pathways involved remain largely unknown. mdpi.comnih.gov Future investigations should employ a range of modern cell and molecular biology techniques to:

Identify Protein Targets: Utilize affinity chromatography, proteomics-based approaches, and computational modeling to identify direct binding partners of this compound within the cell. Understanding these interactions is the first step in unraveling its mechanism of action.

Elucidate Signaling Pathways: Investigate the impact of this compound on key cellular signaling cascades implicated in cell proliferation, apoptosis, inflammation, and other relevant processes. Techniques such as Western blotting, reporter gene assays, and phosphoproteomics can map the downstream effects of this compound treatment.

Clarify its Anthelmintic Action: Revisit its traditional use as an anthelmintic with modern parasitological methods to understand how it acts against parasites at a molecular level, which could reveal novel antiparasitic targets. prota4u.orgnih.gov

Application of Synthetic Biology and Metabolic Engineering for Enhanced Production

The natural abundance of this compound in Hagenia abyssinica can be variable, and reliance on plant collection is not a sustainable model for large-scale production. rsc.org Therefore, exploring alternative production strategies is a critical research avenue.

Heterologous Expression: The biosynthetic pathway of this compound in Hagenia abyssinica needs to be fully characterized. Once the genes and enzymes responsible for its synthesis are identified, they could be transferred into a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, for scalable and controlled production.

Metabolic Engineering of the Native Producer: If a plant-based production system is preferred, techniques like CRISPR-Cas9 gene editing could be used to enhance the expression of key biosynthetic genes or suppress competing metabolic pathways in Hagenia abyssinica cell or tissue cultures, thereby increasing the yield of this compound. slu.se

Development of Advanced Analytical Platforms for Comprehensive Profiling

To support both mechanistic studies and production optimization, robust analytical methods are required for the accurate detection and quantification of this compound and its metabolites.

High-Resolution Mass Spectrometry: The development of sensitive and specific liquid chromatography-mass spectrometry (LC-MS) methods is essential for pharmacokinetic studies, enabling the tracking of this compound's absorption, distribution, metabolism, and excretion (ADME) in preclinical models. drugfuture.com

Advanced Spectroscopic Techniques: Further structural elucidation and characterization of this compound and its derivatives can be achieved using advanced nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. rsc.org This will be crucial for understanding its three-dimensional structure and how it interacts with its biological targets.

Exploration of Structure-Activity Relationships for Novel Research Tools

Understanding the relationship between the chemical structure of this compound and its biological activity is key to developing more potent and selective analogs.

Medicinal Chemistry Campaigns: A systematic medicinal chemistry effort should be undertaken to synthesize a library of this compound derivatives. By modifying different functional groups on the this compound scaffold, researchers can probe which parts of the molecule are essential for its activity. ontosight.ai

Development of Chemical Probes: The creation of tagged versions of this compound (e.g., with fluorescent dyes or biotin) would facilitate the identification of its cellular binding partners and help visualize its subcellular localization.

Integration of Multi-Omics Data in this compound Research

A systems biology approach, integrating various "omics" datasets, will provide a holistic view of this compound's effects on biological systems.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells treated with this compound can reveal the broader cellular response to the compound and highlight key pathways that are perturbed.

Metabolomics: Studying the metabolic profile of cells or organisms exposed to this compound can provide insights into its effects on cellular metabolism and identify any metabolic transformations the compound undergoes.

Addressing Research Gaps for Broader Academic Impact

Several critical knowledge gaps currently limit the translational potential of this compound. Focused efforts to address these will significantly enhance its academic and, ultimately, clinical impact.

In Vivo Efficacy and Preclinical Models: While some in vivo data exists, more extensive studies in relevant animal models of disease (e.g., cancer xenografts, parasitic infection models) are needed to validate the therapeutic potential of this compound. mdpi.comnih.gov

Comparative Studies: Research comparing the efficacy and mechanisms of this compound with its co-occurring analogs (kosotoxin, α-kosin, etc.) could reveal important differences and potential synergistic effects. slu.se

Long-Term Interest and Funding: Historically, research interest in the active compounds of Hagenia abyssinica has waned over time. slu.se Sustained research efforts, supported by dedicated funding, are necessary to fully realize the potential of this compound.

By pursuing these future research directions, the scientific community can move beyond the historical context of this compound and fully explore its potential as a source of new medicines and valuable research tools.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Protokosin in complex biological matrices?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) for precise identification. Validate findings using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Ensure purity assessments via high-performance liquid chromatography (HPLC) with UV/Vis or diode array detection. Cross-reference spectral data with established databases (e.g., PubChem, ChemSpider) while adhering to reproducibility standards outlined in experimental protocols .

Q. What are the optimal synthesis routes for this compound, and how can yield be improved in early-stage experiments?

  • Methodological Answer : Compare traditional organic synthesis (e.g., multi-step reactions with catalysts) vs. green chemistry approaches (e.g., microwave-assisted synthesis). Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with Fourier-transform infrared spectroscopy (FTIR). Report yields and purity metrics systematically to enable replication .

Q. How should researchers design preliminary in vitro assays to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using validated cell lines. Include positive and negative controls, and quantify results via dose-response curves (IC50/EC50 calculations). Ensure statistical rigor by using ANOVA with post-hoc tests and reporting p-values in italics (e.g., P < 0.05). Document all reagents, equipment models, and software tools (e.g., GraphPad Prism) to align with ethical and reproducibility guidelines .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved across studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify biases or methodological discrepancies . Perform meta-analyses on dose-dependent effects, subgrouping studies by model systems (e.g., in vitro vs. in vivo). Validate hypotheses via knock-in/knockout models or RNA sequencing to trace signaling pathways. Address limitations using sensitivity analyses and transparent reporting of conflicting data .

Q. What strategies are effective for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in preclinical models?

  • Methodological Answer : Use compartmental modeling (e.g., non-linear mixed-effects modeling) to analyze plasma concentration-time profiles. Incorporate tissue distribution studies via radiolabeled this compound and mass balance assays. Corrogate PK parameters (e.g., AUC, Cmax) with PD endpoints (e.g., biomarker levels) using Pearson/Spearman correlations. Adhere to NIH guidelines for preclinical reporting to ensure ethical and statistical robustness .

Q. How can researchers optimize this compound’s formulation for enhanced stability and bioavailability?

  • Methodological Answer : Screen excipients (e.g., cyclodextrins, lipids) using solubility and stability assays (e.g., accelerated stability testing). Employ nanoformulation techniques (e.g., liposomes, polymeric nanoparticles) and characterize particle size via dynamic light scattering (DLS). Validate bioavailability improvements using in vivo pharmacokinetic studies and compare results against reference formulations. Document all protocols in line with journal-specific materials and methods requirements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.